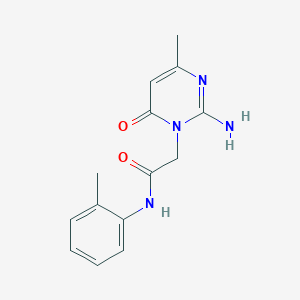![molecular formula C23H27N3O7 B6491347 3,5-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-85-9](/img/structure/B6491347.png)
3,5-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . The compound is a benzamide derivative with various substitutions, including methoxy and ethoxy groups, and an oxadiazole ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can generally be synthesized from benzoic acid or its derivatives and amine derivatives . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 3,5-Dimethoxybenzylamine is a white to pale yellow solid with a melting point of 33-39°C and is slightly soluble in water .Aplicaciones Científicas De Investigación
Anticancer Research
The compound’s structural features make it an attractive candidate for anticancer research. Researchers have explored its effects on cancer cell lines, investigating its potential as a novel chemotherapeutic agent. Preliminary studies suggest that it may interfere with cell proliferation, induce apoptosis, or inhibit specific signaling pathways related to cancer progression .
Neuropharmacology and Psychedelic Research
Given its resemblance to certain psychedelic compounds, scientists have examined its impact on neurotransmitter systems. Although not as well-studied as classic psychedelics, this compound may interact with serotonin receptors, affecting mood, perception, and cognition. Further investigations are needed to understand its precise mechanisms and potential therapeutic applications .
Antioxidant Properties
The presence of methoxy groups in the molecule suggests potential antioxidant activity. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative stress. Understanding its antioxidant capacity could lead to applications in preventing age-related diseases and promoting overall health .
Chemical Synthesis and Derivatives
Scientists have used this compound as a starting material for synthesizing derivatives with modified properties. By altering functional groups, researchers aim to enhance specific characteristics such as solubility, stability, or bioavailability. These derivatives may find applications in drug development or materials science .
Biochemical Probes and Imaging Agents
Due to its unique structure, this compound has been employed as a biochemical probe in cellular studies. Researchers label it with fluorescent tags or radioisotopes to track specific cellular processes. Its use as an imaging agent allows visualization of biological structures and pathways in vitro and in vivo .
Natural Product Chemistry
The compound’s natural origin (it can be isolated from certain plants) has piqued the interest of natural product chemists. They explore its biosynthesis, isolation, and potential ecological roles. Additionally, investigations into related natural products may reveal novel bioactive compounds.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-6-30-18-11-15(12-19(31-7-2)20(18)32-8-3)22-25-26-23(33-22)24-21(27)14-9-16(28-4)13-17(10-14)29-5/h9-13H,6-8H2,1-5H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUBYRKBXWEELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6491267.png)
![2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}-N-methyl-N-phenylacetamide](/img/structure/B6491283.png)
![N-(2,5-dimethylphenyl)-2-{8-[(furan-2-yl)methyl]-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide](/img/structure/B6491285.png)
![3-[(2-fluorophenyl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6491298.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6491309.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6491313.png)
![2-(2,4-dichlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B6491318.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6491325.png)
![4-butoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491330.png)
![3-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6491341.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491346.png)
![3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491361.png)
![2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491363.png)